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Diethyl cinnamylphosphonate

Cat. No.: B1144971
CAS No.: 17316-55-1
M. Wt: 254.26
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Description

Significance within Organophosphorus Chemistry and Olefination Methodologies

Organophosphorus chemistry encompasses the study of organic compounds containing phosphorus, which are notable for their diverse applications, from biological systems to industrial materials and fine chemical synthesis. wikipedia.org Within this field, phosphonates, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom (RP(O)(OR')₂), are a particularly important class. wikipedia.orgd-nb.info They are widely used as synthetic intermediates due to their enhanced stability and distinct reactivity compared to other phosphorus derivatives. d-nb.info

The primary significance of Diethyl cinnamylphosphonate lies in its application in olefination methodologies, specifically the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com The HWE reaction is a critical tool for organic chemists to create alkenes (olefins) from aldehydes or ketones. organic-chemistry.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with a carbonyl compound. wikipedia.org Compared to the classic Wittig reaction which uses phosphonium (B103445) ylides, the HWE reaction offers several distinct advantages:

The phosphonate carbanions, like the one derived from this compound, are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.orgthieme-connect.com

The byproduct of the HWE reaction is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed from the reaction mixture by aqueous extraction, simplifying product purification. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The HWE reaction typically exhibits high stereoselectivity, producing predominantly the (E)-alkene (trans-isomer). wikipedia.orgalfa-chemistry.comorganic-chemistry.org

This compound is specifically used to introduce a cinnamyl group or, more broadly, to synthesize stilbenes and their derivatives. mdpi.com When the carbanion of this compound reacts with an aldehyde, it leads to the formation of a stilbenoid structure, a class of compounds with significant biological activities and applications in materials science. mdpi.comnih.gov The reaction provides a stereocontrolled route to (E)-stilbenes, which is often a challenge to achieve through other synthetic methods. wikipedia.org

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC13H19O3P mdpi.com
AppearanceColorless to orange oil; White solid mdpi.comrsc.orgntu.edu.sg
31P-NMR (CDCl3, 162 MHz)δ = 34.8 (s) mdpi.com
Synthesis MethodMichaelis-Arbuzov Reaction rsc.orgorganic-chemistry.orgwikipedia.org

Historical Development and Evolution of Synthetic Applications for this compound

The development of synthetic applications for this compound is intrinsically linked to the evolution of olefination chemistry. The journey began with Georg Wittig's discovery of the Wittig reaction in 1954, which used phosphonium ylides to convert carbonyls into alkenes and became a foundational method in organic synthesis. thieme-connect.comthieme-connect.com

Building upon this, in 1958, Leopold Horner reported a modification using phosphine (B1218219) oxides derived from phosphonate-stabilized carbanions. thieme-connect.comtcichemicals.com Shortly after, in 1961, William S. Wadsworth and William D. Emmons systematically investigated and defined the scope of this reaction, which is now known as the Horner-Wadsworth-Emmons (HWE) reaction. thieme-connect.comtcichemicals.com They established that phosphonate carbanions provided a more reactive yet less basic alternative to Wittig reagents, expanding the possibilities for selective double bond formation. thieme-connect.com

The advent of the HWE reaction spurred the synthesis and use of a wide array of phosphonate reagents, tailored for specific synthetic challenges. This compound became one such important reagent. Its synthesis is commonly achieved through the Michaelis-Arbuzov reaction, a robust method for forming carbon-phosphorus bonds discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction typically involves treating a trialkyl phosphite (B83602) with an alkyl halide, in this case, cinnamyl halide. wikipedia.org An alternative, environmentally benign synthesis involves a palladium-catalyzed reaction of cinnamyl alcohol with diethylphosphite. mdpi.com

The evolution of its applications has seen this compound used in increasingly complex scenarios. A prominent example is its use in the total synthesis of natural products. For instance, K. C. Nicolaou's biomimetic total synthesis of Endiandric Acid C utilized this compound in a key olefination step to construct a diene precursor, which then underwent a series of stereocontrolled electrocyclic reactions. wikipedia.org This application highlights the reagent's reliability in forming specific olefin geometries within intricate molecular architectures. wikipedia.org Over the years, further refinements to HWE reaction conditions, including the choice of base and solvent, have allowed for even greater control over stereoselectivity, solidifying the role of reagents like this compound in the toolbox of modern organic synthesis. conicet.gov.ar

Timeline of Key Developments in Olefination Chemistry
YearDevelopmentKey ScientistsSignificance
1898Discovery of the Michaelis-Arbuzov reactionAugust Michaelis, Aleksandr ArbuzovProvided a fundamental method for synthesizing phosphonates. wikipedia.orgresearchgate.net
1954Discovery of the Wittig reactionGeorg WittigIntroduced the use of phosphonium ylides for olefination. thieme-connect.comthieme-connect.com
1958Modified Wittig reaction with phosphonate-stabilized carbanionsLeopold HornerPioneered the use of phosphonates in olefination reactions. thieme-connect.comtcichemicals.com
1961Defined the scope and mechanism of the HWE reactionWilliam S. Wadsworth, William D. EmmonsEstablished the HWE reaction as a key synthetic tool with distinct advantages. thieme-connect.comtcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19O3P B1144971 Diethyl cinnamylphosphonate CAS No. 17316-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-diethoxyphosphorylprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKOMEXJXBINBQ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=C/C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58922-31-9
Record name NSC125942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Diethyl Cinnamylphosphonate and Its Precursors

Established Synthetic Pathways to Diethyl Cinnamylphosphonate

Arbuzov Reaction and Variants for Phosphonate (B1237965) Formation

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and represents a fundamental method for the synthesis of phosphonates. The classical approach involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the context of this compound, this would typically involve the reaction of triethyl phosphite with a cinnamyl halide. The reaction proceeds via the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the cinnamyl halide, followed by the dealkylation of the resulting phosphonium (B103445) salt by the halide ion to yield the desired phosphonate.

A notable variant of this reaction is the alcohol-based Michaelis-Arbuzov reaction, which offers a more environmentally benign pathway by avoiding the pre-synthesis of alkyl halides. rsc.org In this approach, an alcohol, such as cinnamyl alcohol, reacts directly with triethyl phosphite in the presence of a catalyst. For instance, the reaction of cinnamyl alcohol with triethyl phosphite can be effectively catalyzed by tetrabutylammonium (B224687) iodide (n-Bu4NI). rsc.orgnih.gov This in situ generation of the electrophile from the alcohol streamlines the synthetic process. The reaction conditions for this variant have been optimized, as detailed in the table below. rsc.org

    Table 1: Synthesis of this compound via Alcohol-Based Michaelis-Arbuzov Reaction
Reactant 1Reactant 2Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Cinnamyl alcoholTriethyl phosphiten-Bu4NI (2)None12524>99 (GC Yield)

Heck Coupling Reactions in Cinnamylphosphonate Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgnih.gov This methodology can be adapted for the synthesis of cinnamylphosphonates, typically by coupling an aryl halide with diethyl vinylphosphonate (B8674324) or a related unsaturated phosphonate. The reaction generally proceeds with high stereoselectivity, favoring the formation of the E-isomer. researchgate.net

The catalytic system for the Heck coupling in this context typically consists of a palladium source, such as palladium(II) acetate (B1210297) or a palladacycle complex, a phosphine (B1218219) ligand, a base, and a suitable solvent. researchgate.net The choice of these components can significantly influence the reaction's efficiency and selectivity. For instance, high conversions have been achieved using systems like Herrmann's palladacycle or a combination of Pd(OAc)2 and PPh3 in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) with a base such as potassium carbonate. researchgate.net

    Table 2: Representative Conditions for Heck Coupling to Synthesize Arylvinylphosphonates
Aryl HalideAlkenePalladium Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
IodobenzeneDiethyl vinylphosphonateHerrmann's Palladacycle (2)K2CO3NMP140High Conversion
BromobenzeneDiethyl vinylphosphonatePd(OAc)2/PPh3 (2)K2CO3DMF140High Conversion

Advanced and Stereoselective Synthesis of this compound Derivatives

Enantioselective Approaches to Chiral Cinnamylphosphonates

The development of enantioselective methods for the synthesis of chiral phosphonates is of significant interest due to the importance of such compounds in medicinal chemistry and as chiral ligands. Asymmetric hydrophosphonylation of imines derived from cinnamaldehyde (B126680) represents a key strategy for accessing chiral α-aminophosphonates, which are close structural analogs of chiral cinnamylphosphonates. mdpi.com

This transformation can be effectively catalyzed by chiral Brønsted acids, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL). mdpi.com These catalysts create a chiral environment that directs the nucleophilic attack of the phosphite onto the imine, leading to the formation of one enantiomer in excess. The enantiomeric excess (ee) of the product is highly dependent on the structure of the catalyst, the substituents on the imine, and the reaction conditions. For example, the use of a (R)-3,3'-[4-fluorophenyl]2-1,1'-binaphthol phosphate (B84403) catalyst has been shown to be effective in the asymmetric addition of dialkyl phosphites to aldimines derived from cinnamaldehyde, affording the corresponding α-aminophosphonates in moderate yields and enantiomeric excesses. mdpi.com

    Table 3: Enantioselective Synthesis of Cinnamyl-derived α-Aminophosphonates
Aldimine SubstratePhosphiteChiral CatalystSolventYield (%)Enantiomeric Excess (ee, %)
Cinnamaldehyde-derived imineDiethyl phosphite(R)-3,3'-[4-F-Ph]2-BINOL-PO3HXylene30-65up to 61.9

Palladium-Catalyzed Oxidative Arylation of Cinnamylphosphonates

Palladium-catalyzed oxidative arylation provides a modern and efficient route to synthesize various alkenylphosphonates from cinnamylphosphonates. This methodology involves the coupling of a cinnamylphosphonate with an arene in the presence of a palladium catalyst and an oxidant. The reaction proceeds through a C-H activation mechanism, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

The regioselectivity of the arylation is a key aspect of this transformation. It has been demonstrated that the palladium-catalyzed oxidative arylation of cinnamylphosphonates with arenes can lead to the synthesis of (Z)-alkenylphosphonates. The regioselectivity is likely governed by steric factors during the β-hydride elimination step from the corresponding alkylpalladium intermediate. A variety of arenes can be employed in this reaction, showcasing the versatility of this method.

    Table 4: Palladium-Catalyzed Oxidative Arylation of this compound with Various Arenes
AreneProductYield (%)
Benzene(Z)-Diethyl (1,3-diphenylprop-1-en-2-yl)phosphonate75
Toluene(Z)-Diethyl (3-phenyl-1-(p-tolyl)prop-1-en-2-yl)phosphonate68
Anisole(Z)-Diethyl (1-(4-methoxyphenyl)-3-phenylprop-1-en-2-yl)phosphonate62

Table of Compounds

Reactivity and Mechanistic Investigations of Diethyl Cinnamylphosphonate

Horner-Wadsworth-Emmons (HWE) Reaction Dynamics and Stereochemical Outcomes

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, wherein a stabilized phosphonate (B1237965) carbanion reacts with an aldehyde or ketone to form an olefin. wikipedia.orgalfa-chemistry.com Diethyl cinnamylphosphonate, as a phosphonate-stabilized carbanion precursor, is a key participant in this transformation, which generally favors the formation of (E)-alkenes. wikipedia.org

General Mechanism and Intermediates in HWE Reactions

The established mechanism of the HWE reaction proceeds through several key steps. wikipedia.orgnrochemistry.com It begins with the deprotonation of the phosphonate at the α-carbon by a base, generating a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-limiting step. wikipedia.orgacs.org This addition forms two diastereomeric tetrahedral intermediates, often referred to as betaines or β-alkoxyphosphonates. wikipedia.org

These intermediates subsequently cyclize to form four-membered ring structures known as oxaphosphetanes. nrochemistry.com The final step is the stereospecific elimination of the oxaphosphetane, which fragments to yield the alkene and a water-soluble dialkylphosphate salt. wikipedia.orgorganic-chemistry.org The stereochemistry of the final alkene product is determined by the stability of the intermediates and the kinetics of the elimination step. youtube.com

Factors Influencing E/Z Stereoselectivity in this compound Olefinations

The stereochemical outcome of the HWE reaction, yielding either the (E) or (Z) alkene isomer, is influenced by a combination of factors. The reaction generally favors the formation of the more thermodynamically stable (E)-alkene. wikipedia.orgnih.gov This preference is attributed to the reversibility of the initial addition step and the subsequent elimination pathway, which allows for equilibration to the more stable anti-intermediate that leads to the (E)-product. youtube.com

Several factors can be manipulated to control the E/Z ratio:

Structure of the Phosphonate: The steric bulk of the phosphonate ester groups can influence selectivity. Bulky groups on the phosphonate can enhance (E)-alkene selectivity. wikipedia.org

Structure of the Carbonyl Compound: Increasing the steric bulk of the aldehyde or ketone reactant generally leads to higher (E)-stereoselectivity. wikipedia.org

Reaction Conditions: Higher reaction temperatures (e.g., 23 °C versus -78 °C) tend to favor the formation of the (E)-isomer by promoting the equilibration of intermediates. wikipedia.org

Counterion: The nature of the metal cation from the base used can also affect the stereochemical outcome. Lithium salts often provide greater (E)-selectivity compared to sodium or potassium salts. wikipedia.org

Base and Solvent: The choice of base and solvent system plays a crucial role. For instance, the use of sodium hydride in tetrahydrofuran (B95107) is a common condition that typically favors the (E)-alkene. alfa-chemistry.comnih.gov

Table 1: Factors Influencing Stereoselectivity in HWE Reactions

FactorCondition Favoring (E)-IsomerCondition Favoring (Z)-Isomer
Phosphonate Reagent Bulky ester groups (e.g., diethyl) wikipedia.orgElectron-withdrawing groups (e.g., trifluoroethyl) nih.gov
Aldehyde/Ketone Increased steric bulk wikipedia.orgLess steric bulk
Temperature Higher temperatures (e.g., 23 °C) wikipedia.orgLower temperatures (e.g., -78 °C) youtube.com
Base/Counterion Li+ > Na+ > K+ wikipedia.orgK+ with crown ether nih.gov
Solvent Non-polar solventsPolar, dissociating solvents (e.g., THF) nih.gov

Modified HWE Conditions and Reagents for Tuned Stereocontrol

To overcome the inherent preference for (E)-alkenes in the classical HWE reaction, several modifications have been developed to achieve high (Z)-selectivity. nih.gov These methods typically involve altering the electronic properties of the phosphonate reagent to kinetically control the reaction pathway. youtube.com

The Still-Gennari modification is a prominent example that achieves excellent (Z)-selectivity. youtube.comnih.gov This method employs phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl)phosphonates. nih.gov The presence of these groups accelerates the elimination of the oxaphosphetane intermediate, preventing the equilibration that would otherwise lead to the thermodynamic (E)-product. nrochemistry.comyoutube.com This kinetic control favors the formation of the (Z)-alkene. The reaction is typically performed at low temperatures (-78 °C) using a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (18-crown-6) in tetrahydrofuran (THF). nih.gov

Another approach, developed by Ando, also utilizes electron-deficient phosphonates to promote (Z)-selectivity, suggesting that this modification accelerates the elimination of the oxaphosphetane intermediates. wikipedia.orgnih.gov

Other Key Reaction Pathways Involving this compound

Beyond the HWE reaction, this compound participates in other significant transformations, including asymmetric allylic substitutions and cycloaddition reactions.

Asymmetric Allylic Substitution-Isomerization Reactions

Asymmetric isomerization of allylic compounds is a highly atom-economical transformation. nih.gov this compound and related allylic phosphonates can undergo asymmetric allylic substitution followed by an in-situ isomerization. This process can be catalyzed by transition metals, such as iridium, to achieve a central-to-axial chirality transfer. nih.gov The reaction proceeds through a wikipedia.orgslideshare.net-hydride transfer, which can be promoted by an organic base. nih.gov Mechanistic studies, including theoretical calculations, suggest that hydrogen bonding interactions are crucial for both the reactivity and the stereospecificity of this isomerization process. nih.gov

Diels-Alder Reactions and [4+2] Cycloadditions

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org Vinylphosphonates, including derivatives like this compound, can function as dienophiles in these [4+2] cycloaddition reactions. researchgate.net The phosphonate group acts as an electron-withdrawing group, which activates the alkene dienophile for reaction with an electron-rich diene. masterorganicchemistry.com

Thermal Diels-Alder reactions involving diethyl vinylphosphonate (B8674324) and various cyclopentadienones have been described, proceeding without the need for a catalyst to form the corresponding cycloadducts. researchgate.net The reaction provides a reliable method for constructing six-membered rings with good control over regio- and stereochemistry. wikipedia.org In some cases, the Diels-Alder adducts can undergo a retro-Diels-Alder reaction under certain conditions, such as thermal dissociation, to regenerate the starting materials or form new products. nih.gov

Nucleophilic Addition Reactions

This compound possesses two primary sites susceptible to nucleophilic attack: the electrophilic β-carbon of the α,β-unsaturated cinnamyl system and the phosphorus atom of the phosphonate group. Consequently, its reactivity towards nucleophiles is characterized by two main pathways: conjugate addition to the carbon-carbon double bond and nucleophilic substitution at the phosphorus center.

Conjugate Addition to the Cinnamyl Moiety (Michael Reaction)

The presence of the electron-withdrawing phosphonate group in conjugation with the C=C double bond polarizes the molecule, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction is a classic example of a conjugate addition, often referred to as a Michael reaction. wikipedia.orglibretexts.org The general mechanism involves the addition of a nucleophile to the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,4-adduct. masterorganicchemistry.comlibretexts.org

Vinylphosphonates, a class of compounds to which this compound belongs, are known to be effective Michael acceptors. researchgate.net A variety of soft nucleophiles, including amines, thiols, and stabilized carbanions (such as those derived from malonic esters), can participate in this reaction. libretexts.orgyoutube.com The reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org For instance, the addition of thiols to α,β-unsaturated amides, a similar class of unactivated substrates, has been achieved with high efficiency using organocatalysis. chemrxiv.org The reaction involving this compound would proceed as illustrated below, forming a new bond at the carbon beta to the phosphorus group. youtube.com

Table 1: Representative Nucleophiles in Michael Additions to α,β-Unsaturated Phosphonates

This table illustrates the types of nucleophiles that readily participate in conjugate addition reactions with α,β-unsaturated phosphonates, indicative of the expected reactivity for this compound.

Nucleophile TypeSpecific ExampleProduct Type
Carbon NucleophileDiethyl acetamidomalonateα-Phosphono-γ-lactam precursor
Carbon Nucleophile3-Substituted OxindolesPhosphorylated oxindole (B195798) derivative
Sulfur NucleophileAlkyl Thiolsβ-Thioalkylphosphonate
Nitrogen NucleophileAminesβ-Aminophosphonate

Nucleophilic Substitution at the Phosphorus Center

Direct nucleophilic substitution at the phosphorus atom of diethyl phosphonates is generally challenging due to the stability of the P-O bond. However, this transformation can be efficiently achieved through a preliminary activation step. nih.govnih.gov A modern and mild method involves the chemoselective activation of the phosphonate with triflic anhydride (B1165640) in the presence of 2-iodopyridine. nih.govresearchgate.net

This activation generates a highly reactive phosphonium (B103445) intermediate in situ. This intermediate is then readily attacked by a wide range of nucleophiles, resulting in the displacement of one of the ethoxy groups. This modular approach allows for the synthesis of a diverse array of phosphonylated compounds from a common diethyl phosphonate precursor. nih.govresearchgate.net The process enables the flexible installation of various functional groups onto the phosphorus center. nih.gov

A broad scope of oxygen, sulfur, nitrogen, and carbon nucleophiles are competent in this substitution reaction. nih.govnih.gov For example, deprotonated alcohols and thiols lead to the formation of mixed phosphonates and phosphonothioates, respectively. Nitrogen nucleophiles, such as sulfonamides and lithium amides, yield phosphonamidates. nih.gov This methodology provides a significant advantage over classical methods, such as the Atherton-Todd reaction or those requiring the pre-synthesis of phosphonochloridates, which often involve harsh conditions. mdpi.comnih.gov

Table 2: Nucleophilic Substitution on Activated Diethyl Phosphonates

The following data, based on research by the Maulide group, showcases the scope of nucleophiles used for the substitution reaction on diethyl phosphonates after activation with triflic anhydride. nih.govresearchgate.net

NucleophileReagent/ConditionsProduct TypeYield (%)
DecanethiolNaH, THF, rt, 18hPhosphonothioate78
Benzyl mercaptanNaH, THF, rt, 18hPhosphonothioate90
4-MethoxythiophenolNaH, THF, rt, 18hPhosphonothioate91
N-NosylsulfonamideNaH, THF, rt, 18hPhosphonamidate81
Morpholinen-BuLi, THF, rt, 18hPhosphonamidate78
Benzylaminen-BuLi, THF, rt, 18hPhosphonamidate70
Phenylacetylenen-BuLi, THF, rt, 18hPhosphinate83

Catalysis in Diethyl Cinnamylphosphonate Transformations

Transition Metal-Catalyzed Processes

Transition metal catalysis provides powerful tools for the activation and functionalization of the allylic system in diethyl cinnamylphosphonate. Metals such as palladium, iridium, ruthenium, and iron have demonstrated unique catalytic activities in a variety of transformations.

Palladium catalysis is widely employed for carbon-carbon and carbon-heteroatom bond-forming reactions involving allylic substrates. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of this field. rsc.org In this reaction, a Pd(0) catalyst coordinates to the double bond of the allylic system, followed by oxidative addition to form a π-allylpalladium complex. rsc.orgepfl.ch This complex is then attacked by a nucleophile, leading to the substituted product. rsc.org

While direct studies on this compound are limited, analogous transformations of cinnamyl carbonates with arylboronic acids provide valuable insights. These reactions proceed via a Tsuji-Trost-type mechanism, demonstrating the feasibility of palladium-catalyzed arylations of cinnamyl systems. nih.gov The reaction of cinnamyl methyl carbonate with phenylboronic acid, catalyzed by a palladium complex, yields the corresponding arylated product. nih.gov

The scope of nucleophiles in palladium-catalyzed allylic substitutions is broad and includes soft carbon nucleophiles like malonates, as well as nitrogen, oxygen, and sulfur nucleophiles. rsc.orgscielo.br For instance, allylic nitro-compounds have been shown to undergo allylic alkylation with sodium dimethyl malonate in the presence of a palladium catalyst. nih.gov

Detailed findings from a study on the palladium-catalyzed arylation of a cinnamyl carbonate are presented in the table below.

Table 1: Palladium-Catalyzed Arylation of Cinnamyl Methyl Carbonate with Phenylboronic Acid nih.gov
EntryCatalystBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂/TPPMSK₂CO₃H₂O80-

Yield not specified in the provided abstract.

Iridium-catalyzed enantioselective allylic substitution has emerged as a powerful method for the synthesis of chiral molecules. rsc.orgnih.gov These reactions often exhibit high regioselectivity and enantioselectivity, complementing palladium-catalyzed systems. acs.org Iridium catalysts, particularly those with phosphoramidite (B1245037) ligands, have been shown to be highly effective for a wide range of substrates and nucleophiles. epfl.chnih.gov

The mechanism of iridium-catalyzed allylic substitution involves the formation of a π-allyliridium intermediate. pkusz.edu.cn A key feature of these reactions is that they often favor the formation of branched products, in contrast to the linear products typically obtained with palladium catalysts. The stereochemical outcome is generally governed by the chiral ligand, allowing for the synthesis of enantioenriched products from racemic starting materials. nih.gov

Table 2: Iridium-Catalyzed Asymmetric Allylic Alkylation (General)
Catalyst SystemLigand TypeTypical NucleophilesRegioselectivityEnantioselectivity
[Ir(COD)Cl]₂PhosphoramiditeStabilized carbanions, amines, phenolsBranchedHigh
[Ir(COD)Cl]₂Feringa-type ligandsMalonates, aminesBranchedHigh

Ruthenium catalysts are known for their ability to promote a variety of transformations, including hydrogenation, transfer hydrogenation, and isomerization reactions. nih.govchemrxiv.org While specific studies on the asymmetric isomerization of this compound are not prevalent, related ruthenium-catalyzed reactions provide insights into the potential of this approach.

Ruthenium-catalyzed transfer hydrogenation, for instance, enables the reductive coupling of π-unsaturated compounds with alcohols or aldehydes to form carbon-carbon bonds. nih.gov This process involves the in-situ generation of a ruthenium hydride species that participates in the catalytic cycle.

More directly relevant is the development of ruthenium-based catalytic systems for asymmetric allylic alkylation. A catalyst generated in situ from CpRu(MeCN)₃PF₆ and a BINOL-derived phosphoramidite has been shown to be highly active and selective for the branched-selective asymmetric allylic alkylation of isatins. nih.govdntb.gov.ua This demonstrates the capability of ruthenium catalysts to control both regioselectivity and enantioselectivity in allylic substitutions. Given the ability of ruthenium to catalyze both allylic substitution and isomerization, it is plausible that a suitably designed chiral ruthenium catalyst could effect the asymmetric isomerization of this compound to a chiral vinylphosphonate (B8674324).

Table 3: Ruthenium-Catalyzed Asymmetric Allylic Alkylation of Isatins nih.gov
SubstrateNucleophileCatalystLigandYield (%)ee (%)
Allyl Acetate (B1210297)IsatinCpRu(MeCN)₃PF₆BINOL-derived phosphoramiditeHighHigh

Specific yield and ee values depend on the specific substrates and reaction conditions.

Iron, being an earth-abundant and low-cost metal, has garnered significant interest as a catalyst in organic synthesis. Iron-based Lewis acids can catalyze a variety of reactions, including cycloadditions and bond-forming reactions. acs.org

While there is a lack of specific reports on the use of iron Lewis acid catalysis for the transformation of this compound, the broader field of iron catalysis offers some intriguing possibilities. For example, an iron-catalyzed [4+1] cycloaddition of N-Boc-imines with β-ketosulfoxonium ylides has been developed for the synthesis of oxazolidin-2-ones. acs.org This reaction proceeds through a sequence of nucleophilic additions and intramolecular annulation, showcasing the ability of iron to mediate complex transformations. acs.org

The application of iron catalysis to allylic systems is an area of growing interest. Regioselective allylation of phenolic substrates using phosphono-allyl alcohols has been achieved with catalytic amounts of FeCl₃. researchgate.net This suggests that iron catalysts could potentially be employed in transformations of this compound, although further research is needed to establish the scope and limitations of such reactions.

Organocatalysis and Non-Metallic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. Chiral Brønsted acids and Lewis acids are prominent classes of organocatalysts that can activate substrates through hydrogen bonding or other non-covalent interactions.

Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven to be highly effective catalysts for a wide range of enantioselective reactions. nih.gov These catalysts can activate electrophiles, such as imines and carbonyls, by protonation, thereby facilitating nucleophilic attack. nih.gov While direct applications to this compound are not well-documented, the principles of Brønsted acid catalysis suggest potential avenues for its functionalization. For instance, the activation of a nucleophile by a chiral Brønsted acid could enable its enantioselective addition to the cinnamyl system.

Chiral Lewis acid catalysis, on the other hand, involves the activation of a substrate through coordination to a chiral Lewis acidic center. wikipedia.org This strategy has been successfully applied in numerous asymmetric transformations, including Diels-Alder reactions and aldol (B89426) additions. scielo.brtaylorfrancis.com The application of chiral Lewis acids to the activation of this compound could potentially enable enantioselective conjugate additions or other transformations.

A study on the Michael addition of diethyl malonate to cyclohexenone catalyzed by a chiral lithium salt of a BINOL derivative (BIMBOL) demonstrates the cooperative action of a Lewis acidic metal center and Brønsted acidic hydroxyl groups in the catalyst. rsc.org This bifunctional activation is crucial for the deprotonation of the nucleophile and the activation of the electrophile. rsc.org Such cooperative catalysis could be a promising strategy for the asymmetric transformation of this compound.

Table 4: Organocatalytic Asymmetric Michael Addition rsc.org
Michael AcceptorMichael DonorCatalystSolventYield (%)ee (%)
CyclohexenoneDiethyl malonate(S)-BIMBOL-LiCH₂Cl₂HighHigh

Specific yield and ee values depend on the reaction conditions.

Hydrogen Bonding

Hydrogen bonding catalysis has emerged as a powerful tool in asymmetric synthesis, facilitating a wide range of transformations with high levels of stereocontrol. In the context of this compound, which features a pro-chiral center at the β-carbon, hydrogen bonding catalysts can play a crucial role in activating the molecule towards nucleophilic attack and directing the stereochemical outcome of the reaction. Bifunctional catalysts, particularly those based on a chiral scaffold incorporating a hydrogen-bond donor motif (such as a thiourea (B124793) or squaramide) and a Brønsted or Lewis basic site, are especially effective in this regard. unl.ptmdpi.com

The primary mode of activation by these catalysts involves the formation of hydrogen bonds between the catalyst's donor groups and the phosphoryl oxygen of the this compound. This interaction enhances the electrophilicity of the β-carbon by withdrawing electron density from the α,β-unsaturated system, making it more susceptible to conjugate addition by a nucleophile. rsc.orgrsc.org Simultaneously, the basic site on the catalyst can deprotonate a pro-nucleophile, increasing its reactivity and bringing it into close proximity with the activated substrate within the chiral environment of the catalyst. unl.pt

A key transformation amenable to this type of catalysis is the asymmetric Michael addition. While specific studies on this compound are not extensively detailed in the reviewed literature, the principles can be effectively illustrated by analogous reactions with other α,β-unsaturated phosphonates and Michael acceptors. For instance, chiral thiourea-based catalysts have been successfully employed in the conjugate addition of various nucleophiles to vinyl phosphonates. rsc.org These studies demonstrate that the dual activation provided by the bifunctional catalyst is essential for achieving high yields and enantioselectivities. unl.ptnih.gov

The proposed catalytic cycle for a thiourea-catalyzed Michael addition to an α,β-unsaturated phosphonate (B1237965), which can be extrapolated to this compound, is depicted below. The thiourea moiety activates the phosphonate via hydrogen bonding, while the amine group of the catalyst activates the nucleophile. This ternary complex then proceeds through a stereochemically defined transition state to afford the chiral product.

Table 1: Asymmetric Michael Addition to α,β-Unsaturated Phosphonates using Bifunctional Thiourea Catalysts This table presents data from analogous reactions to illustrate the potential of hydrogen bonding catalysis for this compound transformations.

EntryMichael AcceptorNucleophileCatalystSolventYield (%)ee (%)
1Diethyl vinylphosphonateDibenzylamine(R,R)-Thiourea CatalystToluene9585
2Diethyl vinylphosphonate1-Phenylpiperazine(R,R)-Thiourea CatalystCH2Cl29992
3Diethyl vinylphosphonateMorpholine(S,S)-Thiourea CatalystToluene9888
4Diethyl prop-1-en-2-ylphosphonateDibenzylamine(R,R)-Thiourea CatalystCH2Cl28575

Data is illustrative and compiled from studies on similar α,β-unsaturated phosphonates.

Mechanistic studies, including kinetic analyses and computational modeling of related systems, support the crucial role of hydrogen bonding in substrate activation. The strength of the hydrogen bond between the thiourea catalyst and the phosphoryl oxygen has been shown to correlate with the observed reactivity and stereoselectivity. rsc.orgrsc.org The steric and electronic properties of the catalyst's chiral backbone and the substituents on the thiourea moiety are critical in creating a well-defined chiral pocket that dictates the facial selectivity of the nucleophilic attack.

Enzyme-Mimetic

Enzyme-mimetic catalysis seeks to replicate the high efficiency, selectivity, and mild reaction conditions of natural enzymes using synthetic small-molecule catalysts. researchgate.net These catalysts, often referred to as artificial enzymes, typically feature a recognition site for substrate binding and a catalytically active functional group positioned to effect a specific transformation. For a substrate like this compound, enzyme-mimetic catalysts could be designed to catalyze reactions such as hydrolysis of the phosphonate esters or stereoselective additions across the double bond.

A prominent class of enzyme mimics with potential applicability to this compound transformations are those based on cyclodextrins. researchgate.net Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. This structure allows them to encapsulate nonpolar guest molecules, such as the cinnamyl group of this compound, in aqueous media, mimicking the substrate binding pocket of an enzyme. researchgate.net By chemically modifying the cyclodextrin (B1172386) scaffold with catalytic groups, it is possible to create enzyme mimics that can perform specific reactions on the bound substrate.

For instance, the hydrolysis of the phosphonate ester groups in this compound could be accelerated by a cyclodextrin-based catalyst bearing nucleophilic or general acid-base functionalities on its rim. The catalytic cycle would involve the inclusion of the cinnamyl portion of the substrate into the cyclodextrin cavity, bringing the phosphonate ester linkages into close proximity with the catalytic groups. This pre-organization of the reactants significantly reduces the entropy of activation and can lead to substantial rate enhancements.

While specific studies on the enzyme-mimetic catalysis of this compound are not prevalent in the reviewed literature, the hydrolysis of structurally related organophosphate esters by cyclodextrin-based catalysts has been reported. nih.gov These studies provide a proof-of-concept for the application of such systems to phosphonate transformations. The catalytic efficiency of these mimics is influenced by factors such as the size of the cyclodextrin cavity, the nature and positioning of the catalytic groups, and the binding affinity between the host and the guest substrate.

Table 2: Illustrative Rate Enhancements in Cyclodextrin-Mediated Hydrolysis of Esters This table presents generalized data from studies on related ester substrates to demonstrate the potential of enzyme-mimetic catalysis.

SubstrateCatalystReaction TypeApproximate Rate Enhancement (k_cat/k_uncat)
p-Nitrophenyl AcetateHistamine-modified β-CyclodextrinEster Hydrolysis~100
Phenyl AcetateHydroxylamine-functionalized β-CyclodextrinEster Hydrolysis~50
Methyl Paraoxon (Organophosphate)Poly-β-cyclodextrin with OPHPhosphoester HydrolysisSignificant rate increase

Data is illustrative and compiled from studies on analogous ester and organophosphate substrates. nih.gov

The design of more sophisticated enzyme mimics for this compound could involve the incorporation of multiple catalytic groups to achieve cooperative catalysis, akin to the catalytic triads found in many hydrolytic enzymes. Furthermore, the introduction of chiral elements into the cyclodextrin framework or its appended catalytic groups could enable stereoselective transformations, such as the asymmetric hydrolysis of one of the two ethyl ester groups or stereoselective additions to the α,β-unsaturated system.

Applications of Diethyl Cinnamylphosphonate As a Synthetic Building Block

Integration into Complex Natural Product Total Synthesis

The strategic incorporation of diethyl cinnamylphosphonate has proven instrumental in the total synthesis of several classes of biologically significant natural products. Its ability to introduce a cinnamyl moiety with high stereocontrol makes it a key reagent for constructing complex carbon skeletons.

Synthesis of Endiandric Acids and Analogues

The endiandric acids, a family of natural products known for their unique and complex polycyclic structures, have been prominent targets in total synthesis. scispace.comorganic-chemistry.org The synthetic strategies towards these molecules often involve intricate cascade reactions. While direct olefination using this compound is a plausible method for introducing specific unsaturated side chains, many modern syntheses of endiandric acids, such as the synthesis of endiandric acid J and beilcyclone A, have utilized other olefination methods like the Wittig reaction for the construction of the necessary polyene precursors that undergo subsequent intramolecular Diels-Alder reactions. rsc.orgnih.gov The choice of olefination reagent is often dictated by the specific substrate and desired reactivity, with the HWE reaction being a strong candidate for achieving high (E)-stereoselectivity. alfa-chemistry.comwikipedia.org

The general approach to endiandric acid synthesis involves the construction of a linear polyene precursor which then undergoes a series of electrocyclization and cycloaddition reactions to form the characteristic polycyclic core. The Horner-Wadsworth-Emmons reaction, for which this compound is a reagent, is a well-established method for the synthesis of such polyene systems with excellent control over the geometry of the newly formed double bonds. core.ac.uk

Macrolide and Macrolactam Elaboration

Macrolides and macrolactams are classes of natural products characterized by a large macrocyclic ring, many of which exhibit potent biological activities, including antibiotic and anticancer properties. nih.govnih.govmdpi.com The synthesis of these complex molecules often relies on the convergent assembly of smaller fragments, followed by a crucial macrolactonization or macrolactamization step. core.ac.uknih.gov The Horner-Wadsworth-Emmons reaction, utilizing reagents like this compound, plays a significant role in both the construction of the linear precursors and, in some cases, the final ring-closing step. core.ac.uk

The introduction of unsaturated moieties within the macrocyclic framework is crucial for the biological activity of many macrolides. This compound and its derivatives can be employed to install these functionalities with high stereoselectivity. For instance, an intramolecular HWE reaction can be a powerful strategy for the synthesis of macrocyclic lactones, where the phosphonate (B1237965) and aldehyde functionalities are present in the same linear precursor. nih.gov The stereochemical outcome of the intramolecular HWE reaction can often be controlled by the reaction conditions, allowing for the selective formation of either (E)- or (Z)-macrocycles. nih.gov

Reagent/ConditionStereoselectivityProduct ClassReference
(EtO)₂P(O)CH₂CO₂---CHO with LiCl-DBU89-99% EMacrocyclic Lactones nih.gov
(ArO)₂P(O)CH₂CO₂---CHO with NaH or NaI-DBU89-100% ZMacrocyclic Lactones nih.gov

This table illustrates how the choice of phosphonate ester and base/additive combination can dramatically influence the stereochemical outcome of the intramolecular HWE reaction in the synthesis of macrocycles.

Preparation of other Bioactive Molecular Scaffolds

The utility of this compound extends beyond the synthesis of endiandric acids and macrolides to the preparation of a wide array of other bioactive molecular scaffolds. Nitrogen-containing heterocycles, for example, are prevalent in pharmaceuticals and natural products, and their synthesis can be facilitated by the use of phosphonate-based reagents. nih.govmdpi.comresearchgate.netu-szeged.humdpi.com

The Horner-Wadsworth-Emmons reaction provides a reliable method for the introduction of alkenyl groups into heterocyclic systems, which can then be further functionalized. For instance, the reaction of an aldehyde-substituted heterocycle with this compound would yield a cinnamylated heterocyclic derivative, a structural motif found in various biologically active compounds. The versatility of the HWE reaction makes it a valuable tool for the derivatization of complex molecular scaffolds, enabling the exploration of structure-activity relationships. researchgate.netresearchgate.net

Role in the Construction of Functionalized Organic Molecules

Beyond its application in the total synthesis of natural products, this compound serves as a key building block for the construction of a variety of functionalized organic molecules, including other phosphonates and complex cyclic systems.

Synthesis of Alkenylphosphonates and Derivatives

This compound itself is a member of the broader class of alkenylphosphonates. The synthesis of functionalized alkenylphosphonates is an active area of research, as these compounds have shown promise in medicinal chemistry and materials science. While this compound is typically used as a reagent to form alkenes, its own synthesis and the synthesis of its derivatives are also of significant interest. The Arbuzov reaction is a common method for the preparation of phosphonates. alfa-chemistry.com

Furthermore, the double bond of this compound can undergo various chemical transformations, allowing for the synthesis of a diverse range of phosphonate derivatives. For example, addition reactions across the double bond can introduce new functional groups, leading to the creation of novel phosphonate-containing molecules with potentially interesting biological or material properties.

Assembly of Polycyclic and Spiro Systems

The construction of polycyclic and spirocyclic systems represents a significant challenge in organic synthesis. nih.gov Tandem reactions, where multiple bond-forming events occur in a single operation, are highly efficient strategies for the assembly of such complex architectures. nih.govrsc.org The Horner-Wadsworth-Emmons reaction can be integrated into tandem sequences to facilitate the formation of polycyclic structures. For instance, a substrate containing both a phosphonate and a diene moiety could undergo an intramolecular HWE reaction to form a ring, which could then participate in a subsequent Diels-Alder reaction to construct a polycyclic system.

While specific examples detailing the use of this compound in the synthesis of spiro compounds are not abundant in the reviewed literature, the general principles of intramolecular cyclization reactions suggest its potential in this area. An intramolecular HWE reaction of a suitably designed precursor derived from this compound could, in principle, lead to the formation of a spirocyclic system. clockss.org

Derivatives and Analogues of Diethyl Cinnamylphosphonate

Structural Modifications of the Phosphonate (B1237965) Moiety

The diethyl phosphonate group in diethyl cinnamylphosphonate is a key target for structural modification to alter the compound's properties. A common approach is the synthesis of mixed phosphonate esters, where one or both of the ethyl groups are replaced by other alkyl or aryl substituents. This can be achieved through transesterification reactions or by direct synthesis from a phosphonic acid precursor. For instance, the reaction of cinnamylphosphonic dichloride with different alcohols would yield a variety of dialkyl and diaryl cinnamylphosphonates.

Another significant modification involves the conversion of the phosphonate to a phosphonothionate, where one of the phosphoryl oxygens is replaced by a sulfur atom. This transformation can be accomplished by treating the phosphonate with reagents like Lawesson's reagent or phosphorus pentasulfide. Such a modification significantly alters the electronic character of the phosphorus center, influencing its reactivity and coordination properties.

Prodrug strategies for phosphonates often involve the esterification of the phosphonic acid with moieties that can be cleaved in vivo to release the active phosphonic acid. nih.gov These strategies include the formation of pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) esters. nih.gov While not directly reported for this compound, these general methods are applicable for modifying the phosphonate moiety to enhance properties like membrane permeability.

The synthesis of phosphonamidates, where one of the ester groups is replaced by an amino group, represents another class of structural modification. This can be achieved by reacting a phosphonic chloride with an amine. These modifications can introduce new functionalities and potential hydrogen bonding interactions.

Modification TypeReagents/MethodsResulting Moiety
Mixed Ester SynthesisTransesterification, Reaction with various alcohols-P(O)(OR')(OR'')
ThionationLawesson's reagent, P4S10-P(S)(OEt)2
Prodrug MoietiesPOM-Cl, POC-Cl-P(O)(OCH2OCOC(CH3)3)2
Phosphonamidate FormationReaction of phosphonic chloride with amines-P(O)(OR)(NR'R'')

Aryl and Alkenyl Substituent Variations in Cinnamylphosphonate Analogues

Variations in the aryl and alkenyl substituents of the cinnamyl backbone provide a powerful tool for modulating the electronic and steric properties of this compound analogues. Standard organic synthesis methodologies can be employed to introduce a wide range of functional groups onto the aromatic ring and the vinyl group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly useful for introducing various substituents onto an aryl halide precursor of the cinnamyl group. organic-chemistry.org For example, starting with diethyl (3-bromocinnamyl)phosphonate, a variety of aryl, heteroaryl, or alkenyl groups can be introduced at the 3-position of the cinnamyl moiety. Similarly, functionalization of the phenyl ring can be achieved by starting with appropriately substituted benzaldehydes in the synthesis of the cinnamylphosphonate. For instance, the synthesis of aryl cinnamates from various benzaldehydes has been reported, and similar strategies can be applied to the synthesis of cinnamylphosphonates. researchgate.net

The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can significantly impact the electronic properties of the conjugated system. For instance, arylmethyl substituted derivatives of Fosmidomycin, a phosphonic acid drug, have been synthesized and their biological activity evaluated, demonstrating the influence of aryl substituents. nih.gov

Modifications to the alkenyl portion of the cinnamyl group are also possible. For example, conjugate addition reactions to α,β-unsaturated systems can be employed to introduce substituents at the α- or β-position of the vinylphosphonate (B8674324). nih.gov While specific examples for this compound are not prevalent in the literature, the general principles of conjugate addition are applicable.

Reaction TypePrecursor ExampleIntroduced Substituent
Suzuki CouplingDiethyl (3-bromocinnamyl)phosphonateAryl, Heteroaryl
Heck CouplingDiethyl (3-bromocinnamyl)phosphonateAlkenyl
Sonogashira CouplingDiethyl (3-bromocinnamyl)phosphonateAlkynyl
Aldol (B89426) CondensationSubstituted BenzaldehydeAryl with various substituents

Synthesis and Characterization of Chiral Phosphonate Derivatives

The introduction of chirality into this compound derivatives can be achieved through several stereoselective synthetic strategies, leading to enantiomerically enriched or pure compounds. The phosphorus atom in certain phosphonate derivatives can be a stereocenter, or a chiral center can be introduced elsewhere in the molecule.

One common approach is the use of chiral catalysts in reactions that form the C-P bond or modify the molecule. For instance, the enantioselective Michael addition of diethyl cyanomethylphosphonate to chalcones, which are structurally related to the cinnamyl backbone, has been achieved using bifunctional cinchona-derived organocatalysts. researchgate.net This suggests that similar catalytic systems could be applied to the synthesis of chiral cinnamylphosphonate derivatives.

The stereoselective synthesis of phosphonothionates from chiral phosphonates has been shown to proceed with retention of configuration at the phosphorus center. rsc.org This provides a method for accessing chiral phosphonothionates from their corresponding chiral phosphonate precursors.

Furthermore, the synthesis of chiral α-aminophosphonates from imines derived from cinnamaldehyde (B126680) has been reported, utilizing chiral catalysts to induce asymmetry. These methods, while introducing an amino group, highlight the feasibility of achieving high enantioselectivity in reactions involving the cinnamyl scaffold.

The characterization of chiral phosphonate derivatives typically involves techniques such as chiral high-performance liquid chromatography (HPLC) to determine enantiomeric excess, and nuclear magnetic resonance (NMR) spectroscopy, often with chiral shift reagents, to elucidate the stereochemistry. X-ray crystallography can provide unambiguous determination of the absolute configuration of crystalline derivatives.

Synthetic StrategyCatalyst/ReagentKey Feature
Asymmetric Michael AdditionChiral organocatalysts (e.g., cinchona alkaloids)Creation of a stereocenter in the carbon backbone
Stereoselective ThionationP4S10Retention of configuration at a chiral phosphorus center
Asymmetric HydrophosphonylationChiral Lewis acids or Brønsted acidsEnantioselective formation of a C-P bond

Theoretical and Computational Studies of Diethyl Cinnamylphosphonate and Its Reactions

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. In the context of Diethyl cinnamylphosphonate, DFT studies have been alluded to in the investigation of iridium-catalyzed asymmetric isomerization reactions. These studies are crucial for understanding the step-by-step transformation of the molecule, identifying key intermediates, and characterizing the transition states that govern the reaction rates and stereochemical outcomes.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound, particularly the conformational preferences around its flexible bonds, is a key determinant of its reactivity and the stereochemistry of its products. Conformational analysis, often performed using computational methods like DFT, can predict the relative stabilities of different spatial arrangements of the molecule. For this compound, this would involve exploring the rotational barriers around the C-C single bonds of the cinnamyl group and the C-P bond.

Understanding the conformational landscape is intrinsically linked to predicting the stereochemical outcome of its reactions. For instance, in asymmetric catalysis, the preferred conformation of the substrate as it approaches the chiral catalyst can dictate which face of the double bond is more accessible, thereby influencing the enantioselectivity of the reaction. While experimental work has demonstrated high enantiomeric ratios in reactions involving this compound, detailed theoretical models that rationalize these observations through conformational and stereochemical analysis are yet to be extensively published.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound governs its intrinsic reactivity. DFT calculations can provide a wealth of information about the electronic properties of a molecule, including the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Key parameters that can be derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the cinnamyl moiety's π-system, while the LUMO would also be associated with this conjugated system, making it susceptible to both nucleophilic and electrophilic attack at different positions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify electron-deficient areas (positive potential), which are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and charge distribution within the molecule, quantifying the charges on individual atoms and describing the nature of the chemical bonds.

While the general principles of electronic structure can be applied to this compound, specific calculated values for these descriptors from dedicated theoretical studies are not currently available in the public domain. Such data would be invaluable for a more quantitative understanding of its reactivity and for designing new reactions.

Advanced Analytical Methodologies for Characterization and Quantification of Diethyl Cinnamylphosphonate

The rigorous characterization and quantification of diethyl cinnamylphosphonate, particularly in complex matrices or during synthesis, necessitate the application of advanced analytical techniques that go beyond basic compound identification. These methodologies provide crucial information on reaction kinetics, stereochemical purity, and the presence of trace-level byproducts.

Q & A

Q. What are the critical safety protocols to follow when handling diethyl cinnamylphosphonate in laboratory settings?

Conduct a comprehensive hazard analysis and risk assessment prior to experiments, focusing on reactivity, toxicity, and appropriate PPE (e.g., nitrile gloves, lab coats, eye protection). Use fume hoods, ensure ventilation, and follow spill management protocols. Reference guidelines like Prudent Practices in the Laboratory for risk mitigation .

Q. What are the primary synthetic applications of this compound in organic chemistry?

It is widely used in Horner-Wadsworth-Emmons (HWE) olefination to synthesize α,β-unsaturated esters with high stereoselectivity. For instance, Nicolaou et al. achieved 75–80% yields and E:Z ratios ≥20:1 in synthesizing endiandric acids A–G via LDA-mediated deprotonation and aldehyde condensation .

Q. How does the choice of base impact the reactivity of this compound in olefination reactions?

Strong, non-nucleophilic bases (e.g., LDA, NaHMDS) fully deprotonate the phosphonate, generating reactive anions. Weaker bases may result in incomplete activation. Lithium counterions (from LDA) enhance intermediate stabilization, improving reaction kinetics .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store in airtight containers under inert gas (Ar/N₂) at 2–8°C. Protect from moisture and light using amber glass and desiccants. Avoid heat sources and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance stereoselectivity in HWE olefinations using this compound?

Key factors include:

  • Base stoichiometry : Use 1.5–2.0 equivalents of LDA for sterically hindered aldehydes.
  • Temperature : Maintain −78°C to minimize side reactions.
  • Solvent : THF or toluene enhances selectivity.
  • Addition rate : Slow aldehyde addition improves E:Z ratios. Nicolaou’s work demonstrated E:Z ≥20:1 under these conditions .

Q. What analytical techniques are most effective for characterizing this compound and its reaction products?

  • NMR : ¹H/¹³C NMR identifies vinyl protons (δ 6.2–6.8 ppm) and aldehyde adducts; ³¹P NMR confirms phosphonate integrity.
  • Mass spectrometry : EI/ESI-MS validates molecular weights.
  • IR spectroscopy : Detects P=O stretches (~1250 cm⁻¹). Table 4.7 in Nicolaou’s study provides detailed NMR data for intermediates .

Q. How can researchers troubleshoot low yields in HWE reactions involving this compound?

Common fixes:

  • Ensure anhydrous conditions and fresh aldehydes.
  • Titrate LDA to confirm complete deprotonation.
  • Monitor via TLC or in-situ IR to detect premature quenching.
  • Extend reaction time (12–24 h) and use gradient warming (−78°C to rt) .

Q. What strategies mitigate competing pathways (e.g., β-elimination) during HWE reactions?

  • Steric effects : Use bulky aldehydes to disfavor planar transition states.
  • Co-solvents : HMPA improves base solubility and selectivity.
  • Sequential addition : Add reagents stepwise to suppress side reactions.
  • Non-polar solvents : Toluene reduces kinetic side pathways .

Methodological Notes

  • Safety : Always prioritize hazard analysis and adhere to institutional protocols .
  • Stereoselectivity : Optimize base strength and steric environment for high E/Z ratios .
  • Characterization : Combine NMR, MS, and IR for robust structural validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.